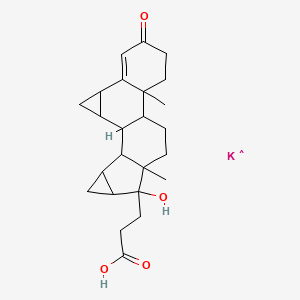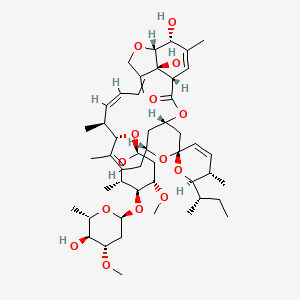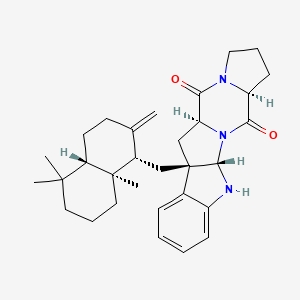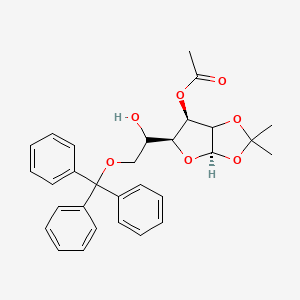
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves protecting group strategies to control the reactivity of multiple hydroxyl groups present in sugar molecules. A typical synthesis might start from a galactopyranoside or galactofuranoside, with subsequent modifications including isopropylidenation to protect hydroxyl groups, tritylation to protect other functional groups, and acetylation to introduce the acetyl functional group. The synthesis of trans-fused 3,6-anhydro-hexofuranoses and their derivatives demonstrates the strategic use of protective groups and the complexity of synthesizing such molecules (Reckendorf, Schultz, & Kreimeier, 1994).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of isopropylidene and trityl groups, which significantly affect the molecule's reactivity and physical properties. X-ray diffraction studies provide insight into the crystal structure, showcasing how protective groups influence the overall molecular conformation (Hoogendorp, Kok, & Romers, 1983).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including ring-opening, epimerization, and condensation reactions, depending on the protective groups' positions and the reaction conditions. The synthesis and reactions of related molecules illustrate the versatility of these compounds in organic synthesis and their potential to form complex molecules (Beigelman, Gurskaya, Tsapkina, & Mikhailov, 1988).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of the protective groups. These properties are crucial for the purification and characterization of the compounds. The crystal structure analysis of related compounds provides detailed information about the molecular geometry and intermolecular interactions that define these physical properties (Krajewski, Gluziński, Jarosz, Zamojski, Bleidelis, Mishnyov, & Ķemme, 1985).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are significantly affected by the protective groups. These properties determine the compound's role as intermediates in the synthesis of more complex molecules. The study of isopropylidenation of galactopyranosides and its implications for the synthesis of galactose derivatives highlights the importance of understanding these chemical properties for synthetic applications (Barili, Berti, Catelani, Colonna, & Marra, 1986).
科学的研究の応用
Synthesis of Complex Carbohydrates
One notable application of derivatives similar to 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose is in the synthesis of complex carbohydrates. For example, the synthesis of 5-O-(α-D-arabinofuranosyl)-6-O-(β-D-galactofuranosyl)-D-galactofuranose, a component of the Mycobacterium tuberculosis cell wall, uses a derivative for regio- and stereospecific glycosylation. This showcases the compound's utility in constructing structurally intricate saccharides, essential for understanding bacterial cell walls and developing targeted therapies (Wang & Ning, 2003).
Oligosaccharide Synthesis
The compound has been instrumental in the first synthesis of beta-D-Galf-(1-->3)-D-Galp, the repeating unit of the backbone structure of the O-antigenic polysaccharide in Klebsiella species. This achievement underscores the molecule's critical role in synthesizing oligosaccharides pertinent to understanding and potentially combating bacterial infections (Wang, Zhang, & Ning, 2003).
Glycosylation Reactions
The versatility of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose derivatives extends to glycosylation reactions. For example, the synthesis of cyanoethylidene derivatives and their use as glycosyl donors in producing β-linked disaccharides highlights the compound's utility in creating diverse glycosidic linkages, which are foundational in the development of glycoconjugate-based vaccines and therapeutics (Vogel et al., 2007).
Development of Glycopeptide Libraries
Additionally, the compound is utilized in the creation of glycopeptide libraries. The efficient O-acylation of di-O-isopropylidene derivatives with N-(Z-alpha-aminoacyl)benzotriazoles demonstrates its role in generating chiral O-(Z-alpha-aminoacyl) sugars. These building blocks are instrumental in synthesizing glycopeptides, which are crucial for developing novel drugs and understanding protein-carbohydrate interactions (Katritzky, Angrish, & Narindoshvili, 2007).
Galacto-oligosaccharide Synthesis
The compound's derivatives facilitate the synthesis of galacto-oligosaccharides, demonstrating its significant role in producing complex carbohydrates relevant to nutritional science and potential therapeutic applications. For instance, the synthesis of galacto-hexasaccharide, a dimer of the trisaccharide repeating unit of Bifidobacterium catenulatum cell-wall galactans, exemplifies the potential of these derivatives in synthesizing biologically relevant oligosaccharides (Zhang, Fu, & Ning, 2005).
特性
IUPAC Name |
[(3aR,5S,6R)-5-(1-hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3/t24?,25-,26+,27?,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIREZIPNYHXAU-ZWALIOLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46780026 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)
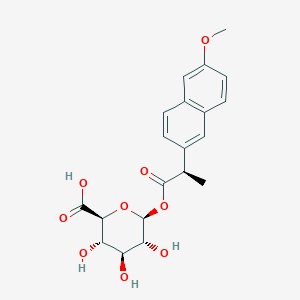
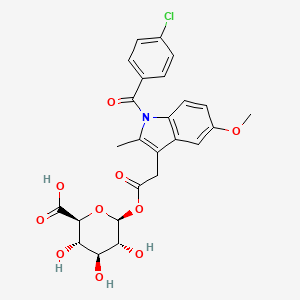
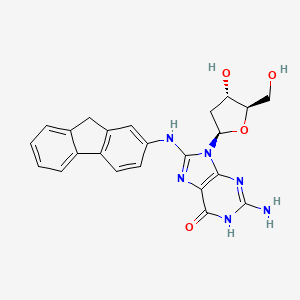
![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)
